1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde
CAS No.: 1853219-36-9
Cat. No.: VC12013180
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1853219-36-9 |
|---|---|
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | 1-ethyl-4-methylpyrazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C7H10N2O/c1-3-9-4-6(2)7(5-10)8-9/h4-5H,3H2,1-2H3 |
| Standard InChI Key | LAOHMSDIJUVRNT-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)C=O)C |
| Canonical SMILES | CCN1C=C(C(=N1)C=O)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The pyrazole ring in 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde is a five-membered aromatic system with two adjacent nitrogen atoms. Key substitutions include:
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1-Position: An ethyl group (-CHCH) attached to the nitrogen atom.
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4-Position: A methyl group (-CH) on the carbon adjacent to the nitrogen.
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3-Position: A formyl group (-CHO), which introduces electrophilic reactivity for further functionalization .
The molecular formula is CHNO, with a molecular weight of 150.18 g/mol.
Spectroscopic Properties
While direct spectral data for this compound are unavailable, analogous pyrazole-carbaldehydes exhibit distinct NMR and IR signatures:
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H NMR: The formyl proton typically resonates as a singlet near δ 9.8–10.2 ppm, while pyrazole ring protons appear between δ 6.5–8.0 ppm .
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IR: A strong absorption band near 1700 cm corresponds to the carbonyl stretch of the aldehyde group .
Synthesis and Functionalization
Triflate Intermediate Strategy
A validated approach for pyrazole-carbaldehydes involves triflate intermediates. For example, 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde was triflated and subjected to Pd-catalyzed cross-coupling reactions to introduce substituents . Adapting this method:
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Formylation: Introduce the aldehyde group at the 3-position via Vilsmeier-Haack formylation.
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Triflation: Convert the hydroxyl group (if present) to a triflate (-OSOCF) to enhance leaving-group ability.
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Cross-Coupling: Employ Suzuki-Miyaura or Sonogashira reactions to install alkyl/aryl groups .
Direct Alkylation and Formylation
An alternative pathway involves:
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Alkylation: React 1H-pyrazole with ethyl iodide to introduce the 1-ethyl group.
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Formylation: Use POCl/DMF to formylate the 3-position.
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Methylation: Methylate the 4-position using methyl iodide and a base .
Challenges in Synthesis
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Regioselectivity: Ensuring correct substitution patterns requires careful control of reaction conditions .
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Stability: The aldehyde group is prone to oxidation, necessitating inert atmospheres during synthesis .
Physicochemical Properties
Estimated properties based on structurally similar compounds :
| Property | Value |
|---|---|
| Density | 1.1–1.2 g/cm |
| Boiling Point | 380–390°C (extrapolated) |
| Melting Point | Not determined |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) |
| LogP (Partition Coefficient) | 1.5–2.0 |
Applications and Derivatives
Pharmaceutical Intermediates
Pyrazole-carbaldehydes serve as precursors for bioactive molecules. For instance:
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Anticancer Agents: Analogous compounds inhibit kinase enzymes by binding to ATP pockets.
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Anti-inflammatory Drugs: Derivatives block COX-2 and LOX pathways .
Agrochemical Development
The methyl and ethyl groups enhance lipophilicity, aiding penetration into plant tissues. Potential uses include:
Materials Science
The aldehyde group enables Schiff base formation, useful for:
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Coordination Polymers: Metal-organic frameworks (MOFs) with applications in gas storage .
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Photocatalysts: Conjugated systems for light-driven reactions .
Comparative Analysis with Related Compounds
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